molecular formula C23H26FN3O B5240360 {4-benzyl-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol CAS No. 1185473-56-6

{4-benzyl-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol

Cat. No.: B5240360
CAS No.: 1185473-56-6
M. Wt: 379.5 g/mol
InChI Key: QATACXADRXNPFP-UHFFFAOYSA-N
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Description

{4-benzyl-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol is a complex organic compound that features a piperidine ring substituted with a benzyl group, a fluorinated benzyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-benzyl-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorinated Benzyl Group: This step involves the nucleophilic substitution of a fluorinated benzyl halide with the pyrazole derivative.

    Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Final Coupling: The benzyl group and the piperidine ring are coupled using a suitable base and solvent to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

{4-benzyl-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a fully saturated alcohol or alkane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {4-benzyl-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions of fluorinated benzyl groups and pyrazole moieties with biological targets. It can serve as a probe to investigate the binding affinities and mechanisms of action of related compounds.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of {4-benzyl-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorinated benzyl group and pyrazole moiety may contribute to binding affinity and specificity, while the piperidine ring could influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

  • {4-benzyl-1-[5-chloro-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol
  • {4-benzyl-1-[5-bromo-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol
  • {4-benzyl-1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol

Uniqueness

The uniqueness of {4-benzyl-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol lies in the presence of the fluorine atom, which can significantly alter the compound’s electronic properties, reactivity, and biological activity compared to its chloro, bromo, or methyl analogs. Fluorine’s high electronegativity and small size can enhance binding interactions with biological targets and improve the compound’s metabolic stability.

Properties

IUPAC Name

[4-benzyl-1-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O/c24-21-7-8-22(27-12-4-11-25-27)20(15-21)17-26-13-9-23(18-28,10-14-26)16-19-5-2-1-3-6-19/h1-8,11-12,15,28H,9-10,13-14,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATACXADRXNPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2)CO)CC3=C(C=CC(=C3)F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301128406
Record name 1-[[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]methyl]-4-(phenylmethyl)-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185473-56-6
Record name 1-[[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]methyl]-4-(phenylmethyl)-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185473-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]methyl]-4-(phenylmethyl)-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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